N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The piperidine ring provides structural stability and enhances the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and pyrimidinyl groups allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-16-6-4-14(5-7-16)11-22-18(24)23-10-1-3-15(12-23)13-25-17-20-8-2-9-21-17/h2,4-9,15H,1,3,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFVTETYMCVXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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